The Pyridazinone Core: A Technical Guide to 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one for Drug Discovery Professionals
The Pyridazinone Core: A Technical Guide to 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one for Drug Discovery Professionals
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical synthesis, characterization, and biological evaluation of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one. This pyridazinone derivative represents a promising scaffold in modern medicinal chemistry, particularly in the exploration of novel therapeutic agents.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone ring system is a versatile heterocyclic scaffold that has garnered significant attention in drug discovery due to its wide range of biological activities.[1] Derivatives of this core structure have been reported to exhibit anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1] The focus of this guide, 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one, belongs to a class of compounds that have recently emerged as potent inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a key regulator in metabolic and inflammatory pathways.[2][3] This association makes it a molecule of high interest for the development of novel therapeutics for metabolic diseases and cancer.[2][4]
Chemical Synthesis: A Step-by-Step Protocol
The synthesis of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one can be achieved through a multi-step process, beginning with the formation of a key γ-keto acid intermediate, followed by cyclization to the pyridazinone core, and subsequent amination. The following protocol is a robust and adaptable method derived from established synthetic strategies for analogous compounds.[5][6]
Workflow for the Synthesis of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one
Caption: Synthetic workflow for 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one.
Experimental Protocol
Part 1: Synthesis of β-(4-ethoxybenzoyl)propionic acid (γ-Keto Acid Intermediate)
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl3) in an inert solvent such as dichloromethane (DCM) or nitrobenzene under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension in an ice bath. Add a solution of succinic anhydride in the chosen inert solvent dropwise to the cooled suspension.
-
Friedel-Crafts Acylation: Following the addition of succinic anhydride, add phenetole (ethoxybenzene) dropwise while maintaining the low temperature. After the addition is complete, allow the reaction mixture to stir at room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. The resulting mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude β-(4-ethoxybenzoyl)propionic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Synthesis of 6-(4-ethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
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Cyclization Reaction: Dissolve the purified β-(4-ethoxybenzoyl)propionic acid in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.[5]
-
Addition of Hydrazine: Add hydrazine hydrate (N2H4·H2O) to the solution.
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Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 6-(4-ethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry.
Part 3: Synthesis of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one (Final Product)
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Direct Amination: In a sealed pressure vessel, heat a mixture of 6-(4-ethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one and an excess of hydrazine monohydrate at a high temperature (e.g., 120°C) overnight.[7] This step facilitates both aromatization of the dihydropyridazinone ring and direct amination at the C4 position.
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Cooling and Precipitation: After the reaction period, cool the mixture. The addition of water will likely cause the product to precipitate.
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Purification: Collect the crude product by filtration. The final compound, 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one, can be purified by recrystallization from a suitable solvent such as dimethylformamide (DMF) or an ethanol/water mixture to yield a pure solid.
Physicochemical Characterization
Thorough characterization of the synthesized 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is crucial to confirm its identity and purity. The following analytical techniques are recommended:
| Analytical Technique | Expected Observations |
| Melting Point | A sharp and defined melting point is indicative of high purity. For analogous compounds, melting points are often reported in the range of 200-300 °C.[2] |
| ¹H NMR Spectroscopy | The proton NMR spectrum should show characteristic signals for the aromatic protons of the ethoxyphenyl group (typically two doublets in the aromatic region), the ethoxy group (a quartet and a triplet), the pyridazinone ring proton, and the amino group protons (a broad singlet). |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will display distinct signals for all carbon atoms in the molecule, including the carbonyl carbon of the pyridazinone ring (typically downfield), the aromatic carbons, and the carbons of the ethoxy group.[8] |
| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C12H13N3O2 (231.25 g/mol ).[2] |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for N-H stretching of the amino and amide groups, C=O stretching of the pyridazinone ring, and C-O stretching of the ether linkage. |
| Elemental Analysis | The elemental analysis should provide the percentage composition of Carbon, Hydrogen, and Nitrogen, which should be in close agreement with the calculated values for the molecular formula C12H13N3O2. |
Biological Activity and Mechanism of Action
Recent studies have highlighted the potential of 4-amino-pyridazin-3(2H)-one derivatives as potent and selective inhibitors of Fatty Acid-Binding Protein 4 (FABP4).[3][4]
FABP4 Inhibition: A Promising Therapeutic Strategy
FABP4, predominantly expressed in adipocytes and macrophages, plays a critical role in fatty acid uptake, transport, and signaling.[2] Its inhibition has been shown to have beneficial effects in models of various diseases, including:
-
Metabolic Diseases: By modulating lipid metabolism, FABP4 inhibitors can improve insulin sensitivity and glucose homeostasis, making them attractive candidates for the treatment of type 2 diabetes and obesity.[2]
-
Atherosclerosis: FABP4 is involved in lipid accumulation in macrophages, a key event in the formation of atherosclerotic plaques. Its inhibition can therefore have anti-atherosclerotic effects.
-
Cancer: Emerging evidence suggests that FABP4 is implicated in tumor growth and metastasis in several types of cancer, opening up new avenues for oncological therapies.[4]
The 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one molecule, with its specific structural features, is hypothesized to bind to the ligand-binding pocket of FABP4, thereby preventing the binding of endogenous fatty acids and disrupting its downstream signaling pathways.
Mechanism of FABP4 Inhibition
Caption: Proposed mechanism of FABP4 inhibition by 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one.
Experimental Protocol: In Vitro FABP4 Inhibition Assay
To evaluate the inhibitory potency of 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one against FABP4, a fluorescence-based displacement assay is commonly employed.[2]
Protocol: FABP4 Fluorescence Displacement Assay
-
Reagents and Materials:
-
Recombinant human FABP4 protein.
-
Fluorescent fatty acid probe (e.g., ANS or ADIFAB).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Test compound (4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare a solution of FABP4 and the fluorescent probe in the assay buffer.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells of the microplate. Include a positive control (a known FABP4 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding the FABP4/probe mixture to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
-
Data Analysis:
-
The inhibitory activity is determined by the decrease in fluorescence signal, which occurs as the test compound displaces the fluorescent probe from the FABP4 binding pocket.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor required to reduce the fluorescent signal by 50%).
-
Conclusion and Future Directions
4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a promising chemical entity with a well-defined synthetic route and a compelling biological rationale for its investigation as a FABP4 inhibitor. This technical guide provides the foundational knowledge and experimental protocols for its synthesis, characterization, and biological evaluation. Further research should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to validate its therapeutic potential in relevant disease models. The versatility of the pyridazinone scaffold suggests that further modifications could lead to the discovery of novel drug candidates with improved pharmacological profiles.
References
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Floresta, G., Crocetti, L., Zagni, C., & Cilibrizzi, A. (2022). Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. Medical Sciences Forum, 14(1), 19. [Link]
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Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1335. [Link]
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Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300314. [Link]
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Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]
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Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals (Basel, Switzerland), 15(11), 1335. [Link]
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Correa, J. R., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
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Soliman, F. S. G., et al. (2004). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. Ars Pharmaceutica, 45(2), 145-157. [Link]
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Gomaa, M. S., & Ali, M. M. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1297. [Link]
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El-Sayed, M. A. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(20), 1805-1826. [Link]
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